molecular formula C21H36O4 B1624201 Formaldehyde;2-methyloxirane;4-nonylphenol;oxirane CAS No. 63428-92-2

Formaldehyde;2-methyloxirane;4-nonylphenol;oxirane

Cat. No.: B1624201
CAS No.: 63428-92-2
M. Wt: 352.5 g/mol
InChI Key: ONPRBEMSCGIAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane involves the polymerization of its constituent chemicals. The synthetic route typically includes the following steps :

    Synthesis of Formaldehyde: Formaldehyde is synthesized through the oxidation of methanol.

    Synthesis of Methyloxirane: Methyloxirane is produced via the epoxidation of propylene.

    Synthesis of 4-Nonylphenol: 4-Nonylphenol is obtained through the alkylation of phenol with nonene.

    Polymerization: The polymerization process involves reacting formaldehyde, methyloxirane, 4-nonylphenol, and oxirane under controlled conditions to form the desired polymer. This process requires specific catalysts and reaction conditions to ensure the proper formation of the polymer.

Chemical Reactions Analysis

Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane undergoes various chemical reactions, including :

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane has a wide range of scientific research applications :

    Chemistry: It is used in the synthesis of various resins and polymers, which are essential in the production of adhesives, coatings, and plastics.

    Biology: The compound is utilized in biological research for its ability to cross-link proteins and nucleic acids, making it valuable in studies involving cell fixation and tissue preservation.

    Medicine: In the medical field, it is used in the development of drug delivery systems and biomedical devices due to its biocompatibility and stability.

    Industry: The compound is employed in the manufacture of industrial products such as paints, varnishes, and insulation materials.

Mechanism of Action

The mechanism of action of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane involves its ability to form covalent bonds with various molecular targets . This polymer can interact with proteins, nucleic acids, and other biomolecules, leading to cross-linking and stabilization. The pathways involved in these interactions are primarily based on the reactivity of the aldehyde and epoxide groups present in the polymer.

Comparison with Similar Compounds

Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane can be compared with other similar compounds, such as :

    Formaldehyde, polymer with methyloxirane and 4-nonylphenol: This compound lacks the oxirane component, which may affect its reactivity and applications.

    Formaldehyde, polymer with 2-methyloxirane, 4-nonylphenol, and oxirane: This variant includes 2-methyloxirane, which can influence the polymer’s properties and uses.

The uniqueness of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane lies in its specific combination of components, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

CAS No.

63428-92-2

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

formaldehyde;2-methyloxirane;4-nonylphenol;oxirane

InChI

InChI=1S/C15H24O.C3H6O.C2H4O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-3-2-4-3;1-2-3-1;1-2/h10-13,16H,2-9H2,1H3;3H,2H2,1H3;1-2H2;1H2

InChI Key

ONPRBEMSCGIAGH-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O.C1CO1

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O.C1CO1

Key on ui other cas no.

63428-92-2

Origin of Product

United States

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